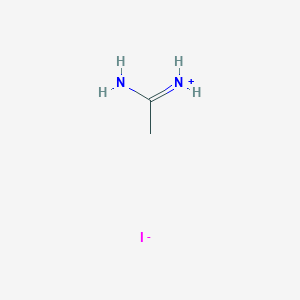

Acetamidinium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminoethylideneazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2.HI/c1-2(3)4;/h1H3,(H3,3,4);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYGJCFIYJVWIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=[NH2+])N.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crystal Structure Analysis of Acetamidinium Iodide: A Technical Guide

An In-depth Examination of a Key Perovskite Precursor

For Researchers, Scientists, and Drug Development Professionals

To provide a comprehensive technical guide that adheres to the core requirements of structural analysis, this document presents a detailed examination of the crystal structure of the closely related and well-characterized compound, Formamidinium Iodide [HC(NH₂)₂]I. The structural principles and experimental methodologies detailed herein are directly applicable to the study of Acetamidinium Iodide and other small organic halide salts.

Physicochemical Properties

This compound is a white powder or crystalline solid with the chemical formula C₂H₇IN₂ and a molecular weight of 185.99 g/mol .[2][3] It is identified by the CAS number 1452099-14-7.[2][3]

Crystal Structure of Formamidinium Iodide: An Analogous System

A study of Formamidinium Iodide revealed its crystallization in the monoclinic space group P2₁/c at a temperature of 100 K.[4][5][6] The formamidinium cation is planar, and it forms a distinct ionic pair with the iodide anion through a strong N—H···I hydrogen bond.[4][6] These ion pairs are further organized into hydrogen-bonded zigzag chains.[4]

Crystallographic Data

The following table summarizes the key crystallographic data for Formamidinium Iodide.

| Parameter | Value[4][5] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.2391 (9) |

| b (Å) | 6.3358 (8) |

| c (Å) | 7.3915 (8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 245.42 (9) |

| Z | 4 |

| Temperature (K) | 100 |

Selected Bond Lengths and Angles

The table below presents selected interatomic distances and angles within the Formamidinium Iodide crystal structure, highlighting the geometry of the formamidinium cation and its interaction with the iodide anion.

| Bond/Angle | Length (Å) / Angle (°)[4][6] |

| C—N1 | 1.301 (7) |

| C—N2 | 1.309 (8) |

| N1—H1A···I1 | 3.612 (5) |

| N2—H2A···I1 | 3.622 (4) |

| N1—C—N2 | 121.5 (6) |

Experimental Protocols

Synthesis and Crystallization of Formamidinium Iodide

Single crystals of Formamidinium Iodide suitable for X-ray diffraction can be obtained through the recrystallization of a polycrystalline powder from an anhydrous ethanol (B145695) solution by slow cooling.[4][5]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of Formamidinium Iodide involves the following key steps:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is collected using a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of the organic salt to the final determination of its crystal structure.

Logical Relationships in Crystallographic Analysis

The process of determining a crystal structure from diffraction data involves a series of logical steps and interpretations, as depicted below.

References

- 1. ossila.com [ossila.com]

- 2. This compound | CAS 1452099-14-7 [greatcellsolarmaterials.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. Formamidinium iodide: crystal structure and phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formamidinium iodide: crystal structure and phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Acetamidinium Iodide for Researchers and Drug Development Professionals

Introduction

Acetamidinium (B1228376) iodide (ADI), also known as acetamidine (B91507) hydroiodide, is an organic salt that has garnered significant interest within the materials science community, particularly in the field of photovoltaics. As a precursor for the formation of perovskite active layers in solar cells and light-emitting diodes (LEDs), it plays a crucial role in tuning the optoelectronic properties and enhancing the stability of these devices. This technical guide provides a comprehensive overview of Acetamidinium iodide, including its chemical properties, synthesis, and its application in the fabrication of perovskite solar cells, tailored for researchers, scientists, and professionals in drug development who may be exploring novel materials with unique electronic properties.

Core Properties of this compound

This compound is a white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1452099-14-7 | [1] |

| Molecular Formula | C₂H₇IN₂ | [1] |

| Molecular Weight | 185.99 g/mol | [1] |

| Appearance | White powder/crystals | [2] |

| Melting Point | 100 °C | [1][2] |

| Synonyms | ADI, Acetamidine Hydroiodide, 1-aminoethaniminium iodide | [1][3] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Acetamidinium chloride

-

Sodium ethoxide

-

Ethanol

-

Hydroiodic acid (HI)

-

Diethyl ether

Procedure:

-

Preparation of Acetamidine Free Base:

-

Dissolve sodium ethoxide in ethanol.

-

Separately, dissolve acetamidinium chloride in ethanol.

-

Slowly add the acetamidinium chloride solution to the sodium ethoxide solution while stirring.

-

A precipitate of sodium chloride will form. Stir the mixture for approximately one hour at room temperature.

-

Filter off the precipitated sodium chloride. The filtrate now contains the acetamidine free base in ethanol.

-

-

Formation of this compound:

-

To the ethanolic solution of acetamidine, slowly add a stoichiometric amount of hydroiodic acid (HI) while stirring. The reaction is an acid-base neutralization.

-

The product, this compound, will precipitate out of the solution.

-

The mixture can be cooled in an ice bath to maximize precipitation.

-

-

Purification:

-

Filter the precipitated this compound.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials or byproducts.

-

Dry the purified this compound under vacuum.

-

Fabrication of a Perovskite Solar Cell Incorporating this compound

This compound is primarily used as a component in the precursor solution for the perovskite active layer of a solar cell. It can be used in combination with other cations like methylammonium (B1206745) (MA) or formamidinium (FA) to create mixed-cation perovskites. The following is a representative one-step solution-processing protocol for fabricating a perovskite solar cell.[7][8][9]

Materials:

-

FTO-coated glass substrates

-

Zinc powder and 2M HCl for etching

-

Detergent, deionized water, acetone, isopropanol (B130326) for cleaning

-

SnO₂ nanoparticle suspension (or other electron transport layer material)

-

Perovskite precursor solution (e.g., a mixture of this compound, Lead iodide (PbI₂), and potentially other organic halides in a solvent like DMF or a DMF/DMSO mixture)

-

Antisolvent (e.g., chlorobenzene (B131634) or toluene)

-

Hole transport material (HTM) solution (e.g., Spiro-OMeTAD in chlorobenzene with additives)

-

Gold or silver for the back contact

Procedure:

-

Substrate Preparation:

-

Pattern the FTO-coated glass by etching with zinc powder and HCl to create isolated electrode areas.

-

Clean the substrates sequentially in an ultrasonic bath with detergent and deionized water, followed by acetone, and finally isopropanol (15 minutes each).

-

Dry the substrates with a stream of nitrogen and then treat with UV-Ozone for 15-20 minutes to remove organic residues and improve the wettability.

-

-

Deposition of the Electron Transport Layer (ETL):

-

Deposit a layer of SnO₂ by spin-coating the nanoparticle suspension onto the FTO substrate (e.g., at 3000 rpm for 30 seconds).

-

Anneal the substrates at approximately 150°C for 30 minutes.

-

-

Deposition of the Perovskite Layer:

-

Prepare the perovskite precursor solution by dissolving this compound and Lead iodide (and any other components) in the desired solvent (e.g., DMF:DMSO 4:1 v/v).

-

In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat the perovskite precursor solution onto the ETL-coated substrate. A typical two-step spin program is a low-speed spin (e.g., 1000 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 5000 rpm for 30 seconds) to form a uniform film.

-

During the high-speed spin, dispense an antisolvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate to induce rapid crystallization.

-

Anneal the perovskite film on a hotplate (e.g., at 100-130°C for 10 minutes).

-

-

Deposition of the Hole Transport Layer (HTL):

-

Deposit the HTM solution (e.g., Spiro-OMeTAD) onto the perovskite layer via spin-coating (e.g., at 4000 rpm for 30 seconds).

-

-

Deposition of the Back Contact:

-

Deposit the metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask.

-

-

Characterization:

-

The completed device can then be characterized by measuring its current-voltage (J-V) characteristics under simulated sunlight.

-

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, the following table provides some context based on related compounds used in perovskite research.

| Data Point | Value/Information |

| Solubility of this compound | Specific solubility data in common solvents like DMF, DMSO, and GBL is not readily available. However, as an organic halide salt used in perovskite precursor solutions, it is expected to be soluble in these polar aprotic solvents. |

| Crystallographic Data | A Crystallographic Information File (CIF) specifically for this compound is not publicly available. For comparison, Formamidinium iodide has been reported to crystallize in the monoclinic space group P2₁/c at 100 K.[10][11] |

| Role in Perovskite Formulations | The larger cation size of acetamidinium compared to formamidinium can hinder the growth of 3D perovskite structures, which can in turn promote stability.[1] It has been investigated as a partial substitute for methylammonium in MAPbI₃ perovskites, with a reported solubility limit of around 10% substitution.[12] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and fabrication processes described above.

Caption: Workflow for the synthesis of this compound.

References

- 1. ossila.com [ossila.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. ossila.com [ossila.com]

- 8. scivpro.com [scivpro.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Formamidinium iodide: crystal structure and phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Acetamidinium Iodide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetamidinium (B1228376) Iodide and its Solubility

Acetamidinium iodide (CH₃C(NH₂)₂I) is an organic salt that has garnered attention as a component in the fabrication of perovskite solar cells, where it can be used to tune the electronic properties and enhance the stability of the devices[1]. The solubility of precursor materials is a critical parameter in the solution-based deposition of high-quality perovskite films.

For drug development professionals, understanding the solubility of organic salts is fundamental. Solubility influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of pharmacology and toxicology[2]. While this compound is not a therapeutic agent, the principles and methodologies for assessing its solubility are directly transferable to the characterization of potential drug candidates.

Quantitative Solubility Data

A thorough review of scientific literature and supplier safety data sheets indicates that quantitative solubility data for this compound in common organic solvents is largely unreported[3]. Its application in perovskite synthesis suggests at least partial solubility in solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and gamma-butyrolactone (B3396035) (GBL)[1][4]. However, specific concentrations have not been published.

The following table summarizes the current availability of quantitative solubility data. Researchers are encouraged to determine these values experimentally using the protocols outlined in this guide.

| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility of this compound ( g/100 mL at 25°C) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Data Not Available |

| Isopropanol | C₃H₈O | 19.9 | Data Not Available |

| Acetonitrile | C₂H₃N | 37.5 | Data Not Available |

| Ethanol | C₂H₆O | 24.5 | Data Not Available |

| Methanol | CH₄O | 32.7 | Data Not Available |

| Acetone | C₃H₆O | 20.7 | Data Not Available |

| Toluene | C₇H₈ | 2.38 | Data Not Available |

| Dichloromethane | CH₂Cl₂ | 9.08 | Data Not Available |

| Chloroform | CHCl₃ | 4.81 | Data Not Available |

| Hexane | C₆H₁₄ | 1.88 | Data Not Available |

| Water | H₂O | 80.1 | Data Not Available |

Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility

The following is a detailed methodology for the quantitative determination of the thermodynamic solubility of this compound using the equilibrium concentration method[5]. This method involves saturating a solvent with the solute and then quantifying the dissolved concentration.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

-

Centrifuge

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known this compound concentrations to accurately quantify the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of solubility.

Relevance to Drug Development: ADME Screening

In drug discovery and development, a compound's solubility is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, resulting in insufficient drug concentration at the target site. Therefore, solubility screening is a routine part of the lead optimization process[6]. The workflow for assessing the ADME properties of a drug candidate often begins with fundamental physicochemical characterization, including solubility determination.

The diagram below illustrates a generalized workflow for ADME screening in early drug discovery.

Caption: A simplified workflow for ADME screening in drug discovery.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is currently scarce in the public domain, its importance in materials science is evident. This guide provides a robust experimental framework for researchers to determine these crucial physicochemical properties. For professionals in drug development, the presented methodologies and workflows for solubility and ADME screening are fundamental to the process of identifying and optimizing viable drug candidates. The principles of solubility are universal, and the techniques described herein are applicable across scientific disciplines.

References

- 1. ossila.com [ossila.com]

- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. Retrograde Solubility of Methylammonium Lead Iodide in γ-Butyrolactone Does Not Enhance the Uniformity of Continuously Coated Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [Development of solubility screening methods in drug discovery]. | Semantic Scholar [semanticscholar.org]

Acetamidinium Iodide: A Technical Guide to Thermal Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamidinium (B1228376) iodide, a key component in the formulation of high-performance perovskite solar cells, exhibits thermal behavior that is critical to the stability and longevity of these devices. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of acetamidinium iodide. While extensive research has focused on its role within perovskite structures, this document consolidates the available data on the compound itself, offering insights into its intrinsic thermal properties. This guide summarizes key thermal parameters, outlines detailed experimental protocols for thermal analysis, and proposes potential degradation pathways based on analogous compounds.

Thermal Stability of this compound

The thermal stability of this compound is a crucial factor in its application, particularly in perovskite solar cells, where it is subjected to thermal stress during fabrication and operation. While comprehensive data on the thermal properties of pure this compound is limited in publicly available literature, some key parameters have been reported.

A key indicator of thermal stability is the decomposition temperature. However, for this compound, this is often cited as "not known" in safety and technical data sheets. Its melting point is consistently reported to be 100 °C.

Incorporating acetamidinium into methylammonium (B1206745) lead iodide perovskites has been shown to enhance the overall thermal stability of the resulting solar cells.[1]

Quantitative Thermal Data

The following table summarizes the available quantitative data on the thermal properties of this compound. The lack of extensive data highlights a significant area for future research.

| Property | Value | Source |

| Melting Point | 100 °C | [2] |

| Decomposition Temperature | Not reported | [2] |

Proposed Degradation Pathways

While a definitive, experimentally verified degradation pathway for pure this compound has not been extensively documented, insights can be drawn from studies on similar compounds, such as formamidinium iodide (FAI), and from the analysis of perovskite degradation. The degradation of this compound is expected to involve the release of volatile compounds.

Based on the degradation mechanisms of related organic cations, a plausible thermal degradation pathway for this compound likely involves decomposition into volatile organic fragments and iodine-containing species. The following is a proposed pathway:

-

Initial Decomposition : Upon heating, this compound is likely to decompose into acetamidine (B91507) and hydrogen iodide.

-

Further Decomposition of Acetamidine : Acetamidine can further decompose into smaller, volatile molecules such as ammonia, acetonitrile, and potentially methane.

-

Formation of Iodine Species : Hydrogen iodide may decompose into hydrogen and elemental iodine (I₂), which is a known degradation product in perovskite solar cells.

The following diagram illustrates this proposed degradation pathway.

Experimental Protocols

To accurately determine the thermal stability and degradation pathways of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two key techniques in thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining decomposition temperatures and quantifying mass loss. For more detailed analysis of the evolved gases during decomposition, TGA can be coupled with Mass Spectrometry (TGA-MS).[3][4]

Objective: To determine the onset of decomposition and the mass loss profile of this compound.

Instrumentation: A thermogravimetric analyzer, preferably coupled with a mass spectrometer (TGA-MS) for evolved gas analysis.

Experimental Parameters:

-

Sample Preparation:

-

Sample Mass: 5-10 mg of finely ground this compound powder.

-

Crucible: Alumina or platinum crucible.

-

-

TGA Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Initial Temperature: 25 °C.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

-

Final Temperature: 600 °C, or until no further mass loss is observed.

-

-

-

MS Conditions (if applicable):

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-200 amu to detect potential degradation products.

-

Ionization Mode: Electron ionization (EI).

-

Data Analysis: The resulting TGA curve will plot mass loss (%) versus temperature (°C). The onset of decomposition is determined from the initial significant mass loss. The MS data will help identify the chemical nature of the evolved gases at different temperatures.

The following diagram outlines the experimental workflow for TGA-MS analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and other phase transitions of this compound.

Instrumentation: A differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation:

-

Sample Mass: 2-5 mg of finely ground this compound powder.

-

Crucible: Hermetically sealed aluminum pans to prevent sublimation or decomposition before melting. A small pinhole may be introduced in the lid if evolved gas analysis is not the primary goal and to avoid pressure buildup.

-

-

DSC Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Initial Temperature: 25 °C.

-

Heating Rate: 10 °C/min.

-

Final Temperature: A temperature above the expected melting point but below the onset of significant decomposition as determined by TGA.

-

Cooling and second heating cycles can be performed to investigate reversible phase transitions.

-

-

Data Analysis: The DSC thermogram will show peaks corresponding to endothermic (melting) and exothermic (crystallization) events. The peak onset temperature is typically reported as the transition temperature.

The following diagram illustrates the logical relationship in a DSC experiment.

Conclusion and Future Outlook

This technical guide has synthesized the currently available information on the thermal stability and degradation pathways of this compound. The limited quantitative data underscores a critical knowledge gap in the field of perovskite materials science. While the melting point is established, the decomposition temperature and a definitive degradation pathway remain to be experimentally determined.

Future research should focus on conducting systematic thermal analysis of pure this compound using techniques such as TGA-MS and DSC. Computational studies could also provide valuable theoretical insights into the bond dissociation energies and likely degradation products, complementing experimental findings. A thorough understanding of the intrinsic thermal properties of this compound is paramount for the rational design of more stable and durable perovskite-based technologies.

References

The Influence of Acetamidinium Iodide on the Electronic and Optical Properties of Hybrid Perovskite Films: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetamidinium (B1228376) iodide (AAmI), also known as acetamidine (B91507) hydroiodide, is an organic halide salt with the chemical formula C₂H₇IN₂.[1][2] In recent years, it has garnered significant attention as a critical precursor material in the field of perovskite optoelectronics. While not typically used to form a standalone semiconductor film, AAmI plays a crucial role as a substituting cation at the 'A' site within the ABX₃ hybrid perovskite crystal structure.

The prototypical hybrid perovskite, methylammonium (B1206745) lead iodide (MAPbI₃), while highly efficient, suffers from instabilities related to temperature and moisture. Researchers have found that strategically replacing a fraction of the smaller methylammonium (MA⁺) cations with larger organic cations, such as acetamidinium (AAm⁺), can significantly enhance the material's properties. The inclusion of the bulkier AAm⁺ cation can improve the structural stability of the perovskite lattice, tune its electronic bandgap, passivate defects, and prolong charge carrier lifetimes.[2][3]

This technical guide provides an in-depth summary of the electronic and optical properties of perovskite films modified with Acetamidinium iodide. It includes a compilation of quantitative data, detailed experimental protocols for the synthesis of the AAmI precursor and the fabrication of AAmI-substituted perovskite films, and workflows for their characterization.

The Role of the Acetamidinium Cation in the Perovskite Lattice

The properties of a perovskite film are intimately linked to its crystal structure. The introduction of the AAm⁺ cation, which is larger than the commonly used MA⁺ cation, directly influences the geometry and stability of the inorganic lead-iodide framework. This is due to effects related to steric hindrance and hydrogen bonding. The AAm⁺ cation possesses a delocalized π-electron cloud over its N-C-N bond and can form additional hydrogen bonds (N-H···I) compared to MA⁺.[3] This strengthened electrostatic interaction helps to stabilize the cation within the perovskite matrix, contributing to improved device stability and performance.

Electronic and Optical Properties

The incorporation of this compound into methylammonium-based lead iodide perovskites has a pronounced effect on their electronic and optical characteristics. Substitution is typically limited to around 10% due to the larger size of the AAm⁺ cation.[3][4]

Electronic Properties

The primary electronic effects of AAmI substitution include a significant increase in charge carrier lifetime and a reduction in electronic conductivity. The longer carrier lifetime is a key factor in achieving higher open-circuit voltages (Voc) in perovskite solar cells.[3]

| Property | MAPbI₃ (Reference) | 10% AAm-substituted MAPbI₃ | Rationale / Effect |

| Carrier Lifetime | ~20 µs | ~32 µs | Increased lifetime leads to reduced recombination losses and higher Voc in solar cell devices.[3] |

| Electronic Conductivity | Higher | Significantly Reduced | The substitution with AAm⁺ can alter the electronic structure and charge transport pathways.[4] |

| Open-Circuit Voltage (Voc) | ~1.04 V | ~1.12 V | A direct consequence of the increased carrier lifetime and modified energetics at device interfaces.[3] |

Optical Properties

Optically, the substitution of AAmI results in a marginal increase in the band gap of the perovskite material. This slight widening of the band gap is consistent with the observed increase in the open-circuit voltage.

| Property | MAPbI₃ (Reference) | 10% AAm-substituted MAPbI₃ | Notes |

| Optical Band Gap | ~1.55 eV | Marginally Increased | The substitution with the larger AAm⁺ cation can introduce a slight distortion in the Pb-I-Pb bond angle of the inorganic cage, which in turn affects the electronic band structure.[4] |

| Photoluminescence (PL) | Emission ~785 nm | Similar to MAPbI₃ | While the band gap is slightly altered, the fundamental radiative recombination process remains similar. The primary benefit of AAm⁺ is often seen in enhanced PL intensity due to defect passivation. |

| Urbach Energy (Eu) | Not specified | Not specified | Urbach energy is a measure of the structural and electronic disorder in a material. A lower value typically indicates fewer defects and better film quality.[5][6] This would be a key parameter to measure for AAmI-substituted films. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound precursor and the subsequent fabrication and characterization of AAmI-substituted perovskite thin films.

Synthesis of this compound (AAmI) Powder

This protocol is adapted from established methods for synthesizing similar organic halide salts like Formamidinium Iodide (FAI).[7]

Materials:

-

Acetamidine hydrochloride (CH₃C(NH)NH₂·HCl) or Acetamidine acetate

-

Hydroiodic acid (HI, 57 wt% in H₂O)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, rotary evaporator, vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve acetamidine hydrochloride in ethanol. Place the flask in an ice bath to cool to 0°C.

-

Acid Addition: While stirring vigorously, slowly add a molar excess (e.g., 1.5 equivalents) of hydroiodic acid dropwise to the solution. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 2-4 hours.

-

Solvent Removal: Remove the ethanol and excess water using a rotary evaporator until a crude solid powder is obtained.

-

Washing: Wash the resulting powder multiple times with diethyl ether to remove unreacted precursors and impurities. This is typically done by adding ether, stirring, allowing the solid to settle, and decanting the ether.

-

Recrystallization: For higher purity, dissolve the washed powder in a minimal amount of hot ethanol and allow it to cool slowly to recrystallize. Filter the resulting white crystals.

-

Drying: Dry the purified AAmI powder in a vacuum oven at 60°C overnight. Store the final product in a desiccator or glovebox to prevent moisture absorption.

Fabrication of AAmI-Substituted Perovskite Thin Films

This protocol describes a one-step spin-coating method for depositing a 10% AAm-substituted MAPbI₃ film.

Materials:

-

This compound (AAmI), synthesized as above

-

Methylammonium iodide (MAI)

-

Lead (II) iodide (PbI₂)

-

Anhydrous Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) mixture (e.g., 4:1 v/v)

-

Chlorobenzene (B131634) (antisolvent)

-

Substrates (e.g., FTO-coated glass)

-

Spin coater, hotplate

Procedure:

-

Substrate Cleaning: Clean the FTO-glass substrates sequentially by sonicating in soapy water, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.

-

Precursor Solution Preparation: Inside a nitrogen-filled glovebox, prepare a 1.2 M perovskite precursor solution. For a 10% AAm-substituted film, dissolve AAmI (0.12 M), MAI (1.08 M), and PbI₂ (1.2 M) in the DMF:DMSO solvent mixture. Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.

-

Spin Coating:

-

Transfer a filtered aliquot (e.g., 40 µL) of the precursor solution onto the prepared substrate.

-

Spin coat using a two-step program: 1000 rpm for 10 seconds (with a 5 s ramp), followed by 5000 rpm for 30 seconds (with a 2 s ramp).

-

During the second step, at approximately 15 seconds into the spin, dispense ~100 µL of chlorobenzene as an antisolvent onto the spinning substrate.

-

-

Annealing: Immediately transfer the substrate onto a preheated hotplate and anneal at 100°C for 60 minutes in the glovebox. The film should turn from a yellowish transparent color to a dark brown/black, indicating the formation of the perovskite phase.

Characterization of Films

4.3.1 UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the optical absorption spectrum and calculate the band gap.

-

Method: Place the perovskite film on a glass substrate in the sample holder of a UV-Vis spectrophotometer. Record the absorbance spectrum, typically from 300 nm to 900 nm. The optical band gap (Eg) can be estimated by plotting (αhν)² versus photon energy (hν) (a Tauc plot) and extrapolating the linear portion of the curve to the energy axis.

4.3.2 Photoluminescence (PL) Spectroscopy

-

Objective: To determine the emission wavelength and assess film quality and carrier dynamics.

-

Method: Excite the film with a laser source having an energy greater than the material's band gap (e.g., 405 nm or 532 nm). Collect the emitted light using a spectrometer. For time-resolved photoluminescence (TRPL), a pulsed laser is used, and the decay of the PL intensity over time is measured to determine the charge carrier lifetime.

4.3.3 Hall Effect Measurement

-

Objective: To determine the majority carrier type, concentration, and mobility.

-

Method: Deposit the perovskite film on an insulating substrate in a specific geometry (e.g., van der Pauw). Apply electrical contacts at the corners. Pass a constant current through two contacts while measuring the voltage across the other two. Then, apply a magnetic field perpendicular to the film and measure the change in voltage (the Hall voltage). From these measurements, the Hall coefficient, carrier density, and mobility can be calculated using the formula σ = nqμ, where σ is conductivity, n is carrier concentration, q is the elementary charge, and μ is mobility.[8]

Conclusion

This compound is a vital component in the toolkit for engineering high-performance and stable hybrid perovskite materials. While not a standalone film-forming material, its incorporation as a substituting 'A' site cation has profound and beneficial effects on the electronic and optical properties of lead-halide perovskites. The primary advantages conferred by AAmI substitution, particularly in MAPbI₃, include a significant extension of the charge carrier lifetime, a corresponding increase in the achievable open-circuit voltage, and enhanced intrinsic stability. These improvements are attributed to the structural and electrostatic influence of the larger acetamidinium cation within the perovskite lattice. The detailed protocols provided herein offer a robust framework for the synthesis and fabrication of AAmI-containing perovskite films, enabling further research into this promising class of materials for advanced optoelectronic applications.

References

- 1. ossila.com [ossila.com]

- 2. This compound | CAS 1452099-14-7 [greatcellsolarmaterials.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chalcogen.ro [chalcogen.ro]

- 6. scispace.com [scispace.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. fiveable.me [fiveable.me]

Early Studies of Acetamidinium Iodide in Perovskite Applications: A Technical Guide

The introduction of acetamidinium (B1228376) (AA) iodide as a component in perovskite solar cells has been a subject of research aimed at enhancing the efficiency and stability of these promising photovoltaic devices. Early investigations have focused on the partial substitution of methylammonium (B1206745) (MA) with acetamidinium in the MAPbI₃ structure, revealing significant impacts on the material's properties and device performance. This technical guide provides an in-depth overview of these initial studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the scientific workflows and conceptual relationships.

Data Presentation

The following tables summarize the key performance and stability metrics of acetamidinium-substituted methylammonium lead iodide perovskite solar cells as reported in early studies.

Table 1: Photovoltaic Performance of Acetamidinium-Substituted Perovskite Solar Cells

| Cation Composition | Average Voc (V) | Champion Efficiency (%) | Average Efficiency (%) | Carrier Lifetime (μs) |

| MAPbI₃ (Reference) | 1.04 | - | - | 20 |

| 10% AA-substituted MAPbI₃ | 1.12 | 18.29 | 16.3 | 32 |

Table 2: Stability of Acetamidinium-Substituted Perovskite Solar Cells

| Cation Composition | Humidity Condition | Duration (hours) | PCE Retention (%) |

| MAPbI₃ (Reference) | 72 ± 3% RH | 480 | 43 |

| 10% AA-substituted MAPbI₃ | 72 ± 3% RH | 480 | 70 |

Experimental Protocols

The following sections detail the methodologies for the synthesis of acetamidinium-substituted perovskites and the fabrication of solar cell devices based on early research findings.

Synthesis of Acetamidinium (AA) Substituted Methylammonium Lead Iodide Perovskite Films

The synthesis of perovskite films with partial substitution of acetamidinium for methylammonium is a critical step in fabricating high-performance solar cells.

Materials:

-

Methylammonium iodide (MAI)

-

Acetamidinium iodide (AAI)

-

Lead iodide (PbI₂)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Prepare a precursor solution by dissolving MAI, AAI, and PbI₂ in a mixture of DMF and DMSO. The molar ratio of the A-site cations (MAI and AAI) to PbI₂ is typically maintained at a slight excess. For a 10% AA substitution, the molar ratio of MAI to AAI would be 9:1.

-

Stir the solution at room temperature until all components are fully dissolved, resulting in a clear yellow solution.

-

The precursor solution is then deposited onto a suitable substrate (e.g., FTO-coated glass with a TiO₂ electron transport layer) via spin coating.

-

The substrate is spun at a specific speed and duration to ensure a uniform film.

-

During the spin coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a dense and uniform perovskite film.

-

The film is subsequently annealed at a specific temperature (e.g., 100 °C) for a defined duration to remove residual solvent and complete the perovskite crystallization process.

Characterization of Perovskite Films

To understand the impact of acetamidinium substitution, the resulting perovskite films are subjected to various characterization techniques.

-

X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the perovskite films.

-

Scanning Electron Microscopy (SEM): To investigate the morphology, grain size, and uniformity of the perovskite layer.

-

UV-Vis Spectroscopy: To determine the optical bandgap of the perovskite material.

-

Time-Resolved Photoluminescence (TRPL): To measure the carrier lifetime, providing insights into the recombination dynamics within the perovskite film.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual impact of acetamidinium substitution on perovskite properties.

Early research indicates that the inclusion of acetamidinium in methylammonium lead iodide perovskites offers a promising route to enhance both the efficiency and, critically, the operational stability of perovskite solar cells. The larger size of the acetamidinium cation is believed to strengthen the electrostatic interactions within the perovskite lattice, leading to a more stable structure. This is evidenced by the increased carrier lifetime and improved device longevity under humid conditions. While a 10% substitution has shown positive results, further research has explored the solubility limits and the effects of varying substitution percentages. These initial studies have paved the way for more complex cation engineering strategies in the ongoing development of commercially viable perovskite photovoltaic technologies.

The role of the acetamidinium cation in perovskite structures.

An In-depth Technical Guide on the Role of the Acetamidinium (B1228376) Cation in Perovskite Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the acetamidinium (AA) cation into perovskite structures has emerged as a promising strategy to enhance the efficiency and stability of perovskite-based optoelectronic devices, particularly solar cells. This technical guide delves into the multifaceted role of the acetamidinium cation, exploring its impact on the structural, optical, and electronic properties of perovskites. Detailed experimental protocols for the synthesis and characterization of acetamidinium-based perovskites are provided, alongside a comprehensive summary of key performance data. Visual diagrams generated using Graphviz illustrate the fundamental mechanisms and experimental workflows, offering a clear and concise overview for researchers in the field.

Introduction

Perovskite materials, with their exceptional optoelectronic properties, have revolutionized the landscape of solar energy and optoelectronics. However, the intrinsic instability of conventional organic-inorganic hybrid perovskites, such as those based on methylammonium (B1206745) (MA) or formamidinium (FA), remains a significant hurdle for commercialization. The acetamidinium (AA) cation has been identified as a key player in addressing these stability concerns while simultaneously boosting device performance.

The unique characteristics of the AA cation, including its size, rotational dynamics, and enhanced hydrogen bonding capability, contribute to its beneficial effects. This guide will explore these aspects in detail, providing a comprehensive resource for scientists and engineers working on perovskite-based technologies.

The Role of the Acetamidinium Cation

The introduction of the acetamidinium cation into the perovskite lattice imparts several key advantages:

-

Enhanced Structural Stability: The AA cation can form a greater number of hydrogen bonds with the halide anions (four) compared to methylammonium (three).[1][2] This stronger interaction helps to stabilize the perovskite crystal structure.[1][2] Furthermore, the restricted C-N bond rotation in the AA cation, due to a delocalized π-electron cloud, contributes to a more rigid and stable perovskite matrix.[1][2][3][4]

-

Defect Passivation: The bifunctional nature of the acetamidinium cation allows it to passivate defects within the perovskite film.[3][4] One nitrogen atom can form hydrogen bonds with the halide framework, while the other can act as a Lewis base to stabilize undercoordinated metal cations (e.g., Sn²⁺ or Pb²⁺).[3][4] This passivation of surface and bulk defects reduces non-radiative recombination, leading to improved device performance.[3][4]

-

Improved Device Performance: The enhanced stability and defect passivation translate directly into improved photovoltaic parameters. Perovskite solar cells incorporating acetamidinium have demonstrated higher power conversion efficiencies (PCE), open-circuit voltages (Voc), and fill factors (FF).[1][3][5]

-

Increased Carrier Lifetime: By reducing defect densities, the incorporation of acetamidinium leads to a significant increase in the carrier lifetime, from 20 µs in MAPbI₃ to 32 µs in 10% AA-substituted films.[1] This longer lifetime allows for more efficient charge extraction and contributes to the higher Voc observed in these devices.[1]

-

Enhanced Thermal and Moisture Stability: Acetamidinium-containing perovskites exhibit improved resistance to both thermal stress and humidity.[1][5] Devices with 10% AA substitution have been shown to retain 70% of their initial PCE after 480 hours under ambient conditions (72 ± 3% RH), a significant improvement over standard MAPbI₃ devices.[1]

Quantitative Data Summary

The following tables summarize the key performance metrics of perovskite solar cells with and without the incorporation of the acetamidinium cation.

Table 1: Performance of Acetamidinium-Based Perovskite Solar Cells

| Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability | Reference |

| MAPbI₃ (reference) | - | 1.04 (average) | - | - | 43% of initial PCE after 480h (72±3% RH) | [1] |

| 10% AA-substituted MAPbI₃ | 18.29 (champion), 16.3 (average) | 1.12 (average) | - | - | 70% of initial PCE after 480h (72±3% RH) | [1] |

| Aa-MAPbI₃ | 20.68 (champion) | - | - | - | >80% of initial PCE after 1300h (85°C/85% RH) | [5] |

| FASnI₃ (E1) | - | - | - | - | - | [3] |

| 10% AC in FASnI₃ (E1AC10) | 10.3 | - | - | - | - | [3] |

| 10% AC, 3% Rb in FASnI₃ (E1AC10Rb3) | 14.5 (champion) | 0.84 | 23.9 | 0.72 | >90% of initial performance for 3000h (glovebox) | [3] |

Table 2: Optoelectronic Properties of Acetamidinium-Based Perovskites

| Perovskite Composition | Bandgap (eV) | Carrier Lifetime | Reference |

| MAPbI₃ | - | 20 µs | [1] |

| 10% AA-substituted MAPbI₃ | - | 32 µs | [1] |

| FASnI₃ (E1) | 1.36 | - | [3][4] |

| 10% AC in FASnI₃ (E1AC10) | 1.42 | - | [3][4] |

| 10% AC, 3% Rb in FASnI₃ (E1AC10Rb3) | 1.43 | - | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of acetamidinium-based perovskite thin films, based on established literature.

Perovskite Precursor Solution Preparation

A representative protocol for preparing a precursor solution for an acetamidinium-containing tin-based perovskite (E1AC10Rb3) is as follows[3]:

-

Materials: Formamidinium iodide (FAI), acetamidinium iodide (ACI), rubidium iodide (RbI), tin(II) iodide (SnI₂), ethylenediammonium diiodide (EDAI₂), and sulfamic acid (SA).

-

Procedure:

-

In a nitrogen-filled glovebox, mix the following components:

-

FAI: 62.12 mg

-

ACI: 7.9 mg

-

RbI: 2.7 mg

-

SnI₂: 158.31 mg

-

EDAI₂: 1.34 mg

-

SA: 3.7 mg

-

-

Dissolve the mixture in a suitable solvent (e.g., a mixture of DMF and DMSO) to achieve the desired concentration.

-

Stir the solution at room temperature until all components are fully dissolved.

-

Thin Film Deposition

A common method for depositing perovskite thin films is spin coating:

-

Substrate Preparation: Clean the substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

-

Spin Coating:

-

Transfer the cleaned substrates into a nitrogen-filled glovebox.

-

Deposit a hole transport layer (e.g., PEDOT:PSS) by spin coating and anneal according to standard procedures.

-

Dispense the prepared perovskite precursor solution onto the substrate.

-

Spin coat the substrate at a specific speed and duration (e.g., 4000 rpm for 30 seconds) to achieve a uniform film.

-

During the spin coating process, an anti-solvent (e.g., chlorobenzene) may be dripped onto the spinning substrate to induce rapid crystallization.

-

-

Annealing:

-

Transfer the coated substrate to a hotplate inside the glovebox.

-

Anneal the film at a specific temperature and duration (e.g., 70°C for 10 minutes) to promote crystal growth and remove residual solvent.[3]

-

Characterization Techniques

-

Purpose: To determine the crystal structure and phase purity of the perovskite film.

-

Procedure:

-

Mount the perovskite film on the XRD sample holder.

-

Perform a θ-2θ scan over a desired angular range (e.g., 10-60 degrees) using a Cu Kα radiation source.

-

Analyze the resulting diffraction pattern to identify the crystallographic planes and determine the lattice parameters.

-

-

Purpose: To visualize the surface morphology and grain structure of the perovskite film.

-

Procedure:

-

Mount a small piece of the perovskite film on an SEM stub using conductive carbon tape.

-

If the sample is non-conductive, a thin layer of a conductive material (e.g., gold or carbon) may be sputtered onto the surface to prevent charging.

-

Image the sample using a low accelerating voltage (e.g., 3-5 kV) to minimize beam damage.

-

-

Purpose: To determine the optical bandgap of the perovskite material.

-

Procedure:

-

Measure the absorbance spectrum of the perovskite film deposited on a transparent substrate (e.g., glass) over a wavelength range covering the visible and near-infrared regions.

-

Plot (αhν)² versus photon energy (hν), where α is the absorption coefficient, to generate a Tauc plot.

-

Extrapolate the linear portion of the Tauc plot to the energy axis to determine the bandgap.

-

-

Purpose: To investigate the radiative recombination processes and determine the charge carrier lifetime.

-

Procedure:

-

Steady-State PL: Excite the perovskite film with a continuous-wave laser at a wavelength shorter than the material's absorption edge. Collect the emitted light using a spectrometer to obtain the PL spectrum.

-

TRPL: Excite the sample with a pulsed laser (picosecond or femtosecond). Measure the decay of the PL intensity over time using a time-correlated single-photon counting (TCSPC) system.[3] The decay curve can be fitted with an exponential function to extract the carrier lifetime.

-

-

Purpose: To determine the charge carrier mobility and trap density of the perovskite material.

-

Procedure:

-

Fabricate a single-carrier device (electron-only or hole-only) with the perovskite layer sandwiched between appropriate selective contacts.

-

Measure the dark current-voltage (I-V) characteristics of the device.

-

The I-V curve will exhibit three regions: an ohmic region at low voltage, a trap-filling region, and a trap-free SCLC region at higher voltages.

-

The mobility can be calculated from the SCLC region using the Mott-Gurney law. The trap density can be estimated from the trap-filled limit voltage.

-

-

Purpose: To analyze the elemental and molecular composition of the perovskite film as a function of depth.

-

Procedure:

-

A primary ion beam is used to sputter the surface of the perovskite film.

-

The secondary ions ejected from the surface are analyzed by a mass spectrometer.

-

By rastering the primary ion beam and collecting mass spectra at each point, a depth profile of the elemental distribution can be generated.[3]

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the role of the acetamidinium cation in perovskite structures.

Caption: Logical flow of how acetamidinium cation properties improve perovskite device performance.

Caption: A typical experimental workflow for fabricating an acetamidinium-based perovskite solar cell.

Conclusion

The acetamidinium cation plays a pivotal role in advancing perovskite technology by significantly enhancing the stability and performance of perovskite-based devices. Its ability to form strong hydrogen bonds, passivate defects, and promote a more stable crystal structure makes it an indispensable component in the design of next-generation, high-performance perovskite solar cells and other optoelectronic applications. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers seeking to leverage the benefits of acetamidinium in their own work. Further exploration and optimization of acetamidinium incorporation are expected to pave the way for the widespread commercialization of perovskite technologies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Co-Cation Engineering via Mixing of Acetamidinium and Rubidium in FASnI3 for Tin Perovskite Solar Cells to Attain 14.5% Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]

An In-depth Technical Guide to the Fundamental Interactions of Acetamidinium Iodide in Halide Perovskites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamidinium (B1228376) (ADM) iodide has emerged as a critical component in the advancement of halide perovskite technologies, demonstrating significant potential in enhancing the efficiency, stability, and optoelectronic properties of perovskite-based devices. This technical guide provides a comprehensive overview of the fundamental interactions of the acetamidinium cation within the perovskite lattice. It delves into the synthesis and characterization of ADM-containing perovskites, presents key quantitative data on their performance, and outlines detailed experimental protocols for their analysis. Through an exploration of the structural and electronic implications of ADM incorporation, this guide aims to equip researchers and professionals with the foundational knowledge to leverage acetamidinium in the development of next-generation perovskite applications.

Introduction: The Role of Acetamidinium in Halide Perovskites

The versatility of the ABX₃ perovskite structure allows for extensive chemical engineering at the A-site, traditionally occupied by cations like methylammonium (B1206745) (MA⁺) or formamidinium (FA⁺). Acetamidinium (CH₃C(NH₂)₂⁺, hereafter referred to as AC⁺ or AA⁺ in some literature) has garnered significant attention as a valuable A-site cation, either as a primary component or, more commonly, as a partial substitute for other organic cations.

The key advantages of incorporating acetamidinium iodide into halide perovskites include:

-

Defect Passivation: The N-H bonds in the acetamidinium cation can form hydrogen bonds with iodide ions, particularly at grain boundaries and surfaces. This interaction helps to passivate iodide vacancy defects, which are common sources of non-radiative recombination and degradation in perovskite films.[1][2]

-

Enhanced Stability: The rigid structure of the acetamidinium cation and the potential for strong electrostatic interactions with the inorganic [PbI₆]⁴⁻ framework contribute to the overall structural stability of the perovskite lattice.[1][2] The restricted C-N bond rotation due to a delocalized π-electron cloud over the N-C-N bond strengthens the N-H···I hydrogen bonds, further enhancing stability.[3]

-

Structural Modulation: Although slightly larger than FA⁺, the rigid nature of AC⁺ helps in modulating the crystal structure of the perovskite, aiding in maintaining a tolerance factor closer to unity, which is crucial for achieving a stable perovskite phase.[1][2]

-

Improved Photovoltaic Performance: The incorporation of acetamidinium has been shown to improve key photovoltaic parameters. For instance, partial substitution of MA⁺ with acetamidinium (up to 10%) in MAPbI₃ has led to an increase in the open-circuit voltage (V_oc) and carrier lifetime.[3][4]

However, it is important to note that the solubility of acetamidinium in common perovskite compositions is limited, with studies indicating a solubility limit of around 10% in methylammonium lead iodide (MAPbI₃).[5][6]

Synthesis and Fabrication of Acetamidinium-Containing Perovskite Films

The synthesis of this compound and its subsequent incorporation into perovskite thin films are critical steps in harnessing its benefits.

Synthesis of this compound (ACI)

This compound can be synthesized through various chemical routes. A common laboratory-scale synthesis involves the reaction of acetamidine (B91507) hydrochloride with a suitable iodide source in an appropriate solvent.

Fabrication of Perovskite Thin Films

The most prevalent method for fabricating acetamidinium-containing perovskite thin films is the one-step solution processing (spin-coating) method.

Experimental Workflow for Perovskite Film Fabrication

Caption: Workflow for fabricating acetamidinium-containing perovskite thin films.

Fundamental Interactions of Acetamidinium in the Perovskite Lattice

The interactions of the acetamidinium cation within the halide perovskite structure are multifaceted, involving hydrogen bonding, electrostatic forces, and steric effects.

Hydrogen Bonding

The primary interaction mechanism is hydrogen bonding between the amine protons (N-H) of the acetamidinium cation and the iodide anions (I⁻) of the inorganic framework. Density Functional Theory (DFT) calculations have shown that two distinct types of hydrogen bonding interactions can exist, influencing the electronic band structure of the perovskite.[7] These hydrogen bonds are dynamic, constantly forming and breaking at room temperature, with lifetimes on the order of picoseconds.[8]

Logical Relationship of Acetamidinium Interactions and Their Effects

Caption: Interactions of acetamidinium and their impact on perovskite properties.

Electronic and Structural Properties

The incorporation of acetamidinium influences the lattice parameters and, consequently, the electronic bandgap of the perovskite. The substitution of a smaller cation with a larger one, or vice versa, can induce lattice contraction or expansion and octahedral tilting, which in turn modifies the orbital overlap between the metal and halide ions, thereby tuning the bandgap.[9][10][11][12] For instance, the addition of 10% acetamidinium to a FASnI₃-based perovskite results in a bandgap of 1.42 eV.[5]

Quantitative Data Summary

The following tables summarize key quantitative data reported for acetamidinium-containing halide perovskites.

Table 1: Impact of Acetamidinium (AA) Substitution in MAPbI₃

| Parameter | MAPbI₃ (Reference) | 10% AA-substituted MAPbI₃ | Reference |

| Average Open-Circuit Voltage (V_oc) | 1.04 V | 1.12 V | [3][4] |

| Carrier Lifetime | 20 µs | 32 µs | [3][4] |

| Champion Power Conversion Efficiency (PCE) | - | 18.29% | [3][4] |

| Average Power Conversion Efficiency (PCE) | - | 16.3% | [3][4] |

| Stability (72±3% RH, 480 h) | 43% of initial PCE | 70% of initial PCE | [3][4] |

Table 2: Properties of Acetamidinium (AC) Containing Tin-Based Perovskites

| Composition | Bandgap (E_g) | Power Conversion Efficiency (PCE) | Reference |

| E1AC10 (FASnI₃ with 10% AC) | 1.42 eV | - | [5] |

| E1AC10Rb3 (FASnI₃ with 10% AC and 3% Rb) | 1.43 eV | 14.5% | [2][5] |

Experimental Protocols for Characterization

A thorough characterization of acetamidinium-containing perovskite films is essential to understand their properties and performance.

X-Ray Diffraction (XRD)

-

Objective: To determine the crystal structure, phase purity, and lattice parameters of the perovskite film.

-

Methodology:

-

Prepare the perovskite thin film on a suitable substrate (e.g., glass or ITO-coated glass).

-

Mount the sample on the XRD instrument.

-

Perform a θ-2θ scan over a relevant angular range (e.g., 10-60°).

-

Analyze the diffraction pattern to identify characteristic perovskite peaks and check for the presence of impurity phases (e.g., PbI₂).

-

Use Rietveld refinement or similar methods to determine the lattice parameters.

-

Scanning Electron Microscopy (SEM)

-

Objective: To visualize the surface morphology, grain size, and film uniformity.

-

Methodology:

-

Coat the perovskite film with a thin conductive layer (e.g., gold or carbon) to prevent charging, if necessary.

-

Mount the sample in the SEM chamber.

-

Acquire top-down images at various magnifications to observe the grain structure.

-

Cross-sectional SEM can be used to determine the film thickness.

-

UV-Visible (UV-Vis) Absorption Spectroscopy

-

Objective: To determine the optical bandgap of the perovskite film.

-

Methodology:

-

Place the perovskite film in the spectrophotometer.

-

Measure the absorbance spectrum over a wavelength range that covers the absorption onset of the material.

-

Plot a Tauc plot (e.g., (αhν)² vs. hν for a direct bandgap semiconductor) to determine the optical bandgap by extrapolating the linear portion of the curve to the energy axis.

-

Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy

-

Objective: To assess the emission properties and determine the charge carrier lifetime, which is indicative of the electronic quality of the film.

-

Methodology for TRPL:

-

Excite the perovskite film with a pulsed laser source with a wavelength shorter than the absorption onset of the material.

-

Measure the photoluminescence decay over time using a high-speed detector and time-correlated single photon counting (TCSPC) electronics.[1][13]

-

Fit the decay curve with an appropriate model (e.g., bi-exponential decay) to extract the charge carrier lifetimes. Longer lifetimes generally correlate with lower defect densities and better device performance.

-

Signaling Pathway for TRPL Measurement

Caption: Schematic of a time-resolved photoluminescence (TRPL) setup.

Conclusion

This compound plays a crucial role in advancing halide perovskite technology. Its ability to passivate defects, enhance structural stability, and modulate the electronic properties of the perovskite lattice makes it a valuable tool for developing high-performance and durable solar cells and other optoelectronic devices. This guide has provided a detailed overview of the fundamental interactions of acetamidinium in halide perovskites, supported by quantitative data and experimental protocols. A thorough understanding of these principles is paramount for researchers and scientists working towards the commercialization of perovskite technologies. Further research into novel acetamidinium-based compositions and a deeper understanding of its long-term stability effects will continue to drive innovation in this exciting field.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The nature of hydrogen-bonding interaction in the prototypic hybrid halide perovskite, tetragonal CH3NH3PbI3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogen Bonds in Lead Halide Perovskites: Insights from Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. web.stanford.edu [web.stanford.edu]

- 11. scispace.com [scispace.com]

- 12. Band Gap Tuning via Lattice Contraction and Octahedral Tilting in Perovskite Materials for Photovoltaics (Journal Article) | OSTI.GOV [osti.gov]

- 13. edinst.com [edinst.com]

Methodological & Application

Application Note and Protocol for the Laboratory-Scale Synthesis of High-Purity Acetamidinium Iodide

Introduction

Acetamidinium (B1228376) iodide (AcamH I), with the chemical formula C₂H₇IN₂, is an organic salt increasingly utilized in the field of materials science, particularly as a component in the fabrication of perovskite solar cells. The incorporation of the acetamidinium cation into the perovskite crystal structure has been shown to enhance the stability and open-circuit voltage of the resulting photovoltaic devices.[1] Consistent and reproducible performance of these devices is critically dependent on the purity of the precursor materials. This application note provides a detailed, laboratory-scale protocol for the synthesis and purification of high-purity acetamidinium iodide, intended for researchers, scientists, and professionals in drug development and materials science.

Overall Experimental Workflow

The synthesis of high-purity this compound can be achieved through a two-step process. The first step involves the synthesis of acetamidine (B91507) hydrochloride from acetonitrile (B52724) via the Pinner reaction. The second step is the conversion of acetamidine hydrochloride to this compound through a salt metathesis reaction with potassium iodide. This is followed by purification through recrystallization to obtain a high-purity final product.

Caption: Workflow for the synthesis and purification of high-purity this compound.

Experimental Protocols

Materials and Equipment

-

Acetonitrile (anhydrous)

-

Ethanol (absolute)

-

Hydrogen chloride gas (anhydrous)

-

Ammonia gas (anhydrous)

-

Potassium iodide (KI)

-

Diethyl ether

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Gas dispersion tube

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Schlenk line or glovebox for handling anhydrous reagents

Synthesis of Acetamidine Hydrochloride (AcamH Cl)

This procedure is adapted from the Pinner reaction for the synthesis of amidines.[2][3][4]

-

Preparation of Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous acetonitrile and absolute ethanol.

-

Formation of the Imino Ether Intermediate: In a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, combine 100 mL of absolute ethanol and 50 mL (0.95 mol) of anhydrous acetonitrile. Cool the mixture in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution for 2-3 hours. The imino ether hydrochloride will precipitate as a white solid.

-

Ammonolysis: Prepare a saturated solution of ammonia in absolute ethanol by bubbling anhydrous ammonia gas through cold ethanol.

-

Slowly add the ethanolic ammonia solution to the suspension of the imino ether hydrochloride with continuous stirring. The reaction is exothermic, so maintain the temperature below 10 °C using an ice bath. Ammonium (B1175870) chloride will precipitate.

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

Isolation of Acetamidine Hydrochloride: Filter the reaction mixture to remove the precipitated ammonium chloride.

-

Concentrate the filtrate using a rotary evaporator until a crystalline solid of acetamidine hydrochloride forms.

-

Wash the crystals with cold ethanol and dry under vacuum.

Synthesis of this compound (AcamH I)

-

Salt Metathesis Reaction: Dissolve 10 g (0.106 mol) of the synthesized acetamidine hydrochloride in 100 mL of absolute ethanol.

-

In a separate flask, dissolve 17.6 g (0.106 mol) of potassium iodide in 150 mL of absolute ethanol. Heating may be required to fully dissolve the KI.

-

Slowly add the potassium iodide solution to the acetamidine hydrochloride solution with vigorous stirring. A white precipitate of potassium chloride (KCl) will form immediately.

-

Stir the reaction mixture at room temperature for 2 hours to ensure complete reaction.

-

Isolation of Crude this compound: Remove the precipitated KCl by filtration.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude this compound as a solid.

Purification of this compound

-

Recrystallization: Dissolve the crude this compound in a minimal amount of hot absolute ethanol.

-

Slowly add diethyl ether to the solution until it becomes slightly cloudy.

-

Allow the solution to cool to room temperature, and then place it in a refrigerator at 4 °C overnight to facilitate crystallization.

-

Final Product Collection: Collect the white crystals of pure this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum for several hours.

-

Store the high-purity this compound in a desiccator in the dark to prevent degradation.

Data Presentation

The following table summarizes the key quantitative data for the synthesized high-purity this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₂H₇IN₂ | [1][5] |

| Molecular Weight | 185.99 g/mol | [1][5] |

| Appearance | White powder/crystals | [1][5] |

| Purity | >99% | [1] |

| Melting Point | ~100 °C | [5] |

| Solubility | Soluble in ethanol and water | [4] |

Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure.

-

Elemental Analysis: To determine the elemental composition (C, H, N).

-

X-Ray Diffraction (XRD): To confirm the crystalline structure.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Anhydrous hydrogen chloride and ammonia are corrosive and toxic gases. Handle with extreme care.

-

Diethyl ether is highly flammable. Avoid open flames and sparks.

By following this detailed protocol, researchers can reliably synthesize high-purity this compound for use in advanced applications such as perovskite solar cells, ensuring high-quality and reproducible results.

References

- 1. This compound | CAS 1452099-14-7 [greatcellsolarmaterials.com]

- 2. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 5. ossila.com [ossila.com]

Application Notes and Protocols for the Fabrication of Acetamidinium Iodide Perovskite Solar Cells

Introduction

Acetamidinium (B1228376) iodide (FAI), often referred to as formamidinium iodide, is a key organic cation used in the synthesis of perovskite active layers for high-performance solar cells. Its favorable optoelectronic properties, including a suitable bandgap and good thermal stability, have positioned FAPbI₃-based perovskites at the forefront of photovoltaic research, achieving power conversion efficiencies (PCEs) exceeding 25%.[1] This document provides detailed step-by-step protocols for the fabrication of acetamidinium iodide perovskite solar cells, targeting researchers, scientists, and professionals in the field of renewable energy and materials science. The protocols outlined below describe a standard n-i-p device architecture, which is commonly employed for high-efficiency cells.

Device Architecture and Fabrication Workflow

A typical n-i-p planar heterojunction perovskite solar cell consists of the following layers sequentially deposited on a transparent conductive oxide (TCO) coated glass substrate: an electron transport layer (ETL), the perovskite absorber layer, a hole transport layer (HTL), and a metal back contact.

Caption: Schematic of a standard n-i-p perovskite solar cell device stack.

The general fabrication workflow involves substrate preparation, deposition of each device layer, and a final electrode evaporation step.

Caption: General experimental workflow for fabricating perovskite solar cells.

Experimental Protocols

Substrate Preparation and Cleaning